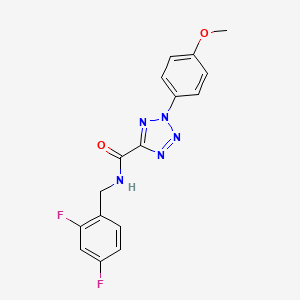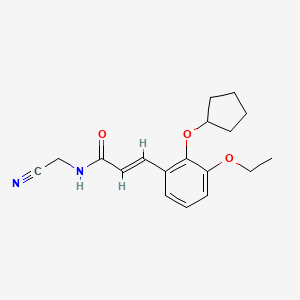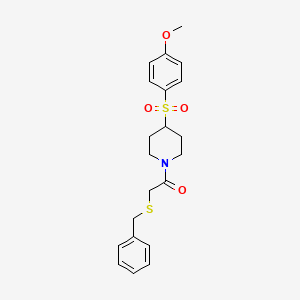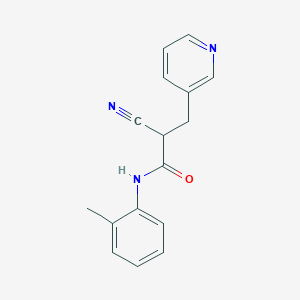
N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . It also contains a morpholine ring, which is a six-membered ring with one nitrogen and one oxygen atom . The compound also has an isoxazole ring, which is a five-membered ring with one nitrogen atom and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings . The exact structure would depend on the specific arrangement and connectivity of these rings.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the functional groups attached to them . For example, the pyrrole ring is aromatic and can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . For example, the presence of polar functional groups could influence its solubility in different solvents .Applications De Recherche Scientifique
Role in Orexin Receptor Modulation
Orexins, peptides produced by lateral hypothalamic neurons, play a significant role in maintaining wakefulness by activating orexin-1 (OX1R) and orexin-2 (OX2R) receptors. These receptors are involved in sleep-wake modulation, and their pharmacological blockade can influence sleep patterns in animals and humans. Specifically, the use of selective antagonists targeting these receptors has shown to affect sleep latency and duration, as well as monoamine release in the brain (Dugovic et al., 2009).
In Palladium-Catalyzed Reactions
Morpholine-based compounds are utilized in palladium-catalyzed Mizoroki–Heck reactions. These reactions, conducted in neat water without the need for an inert atmosphere, demonstrate the versatility of morpholine derivatives in facilitating chemical reactions that yield moderate to excellent product yields. The catalyst system employed in these reactions has also been found to be reusable, highlighting its practicality in chemical synthesis (Wang et al., 2013).
In Synthesis of Pyrimidine Derivatives
Morpholine derivatives have been associated with a wide range of biological activities. Their integration into the synthesis of novel pyrimidine derivatives, which are known for their antibacterial, antimicrobial, antifungal, anticancer, and anticonvulsant activities, has been a subject of research. The synthesis process takes into account the broad spectrum of biological activities associated with both morpholine and pyrimidine derivatives (Naik & Chikhalia, 2007).
In Antibacterial Agent Synthesis
Nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents have been synthesized with morpholine rings replaced by other moieties such as pyrrole, pyrazole, imidazole, triazole, and tetrazole. These changes have led to compounds with enhanced activity against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. The alterations in the azole moieties significantly affect the antibacterial activity of these compounds, offering insights into the structure-activity relationships within this class of antibiotics (Genin et al., 2000).
In Physiologically Based Pharmacokinetic Modeling
Physiologically based pharmacokinetic (PBPK) models have been developed using morpholine derivatives as part of the study on countermeasures against chemical warfare nerve agents. These models help in understanding the kinetics and optimizing dosing regimens for compounds like oximes, which are crucial in counteracting nerve agent poisoning. The models simulate human and rodent data sets and help in identifying potential pharmacokinetic differences between species (Sterner et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4/c1-12-10-15(20-26-12)19-17(24)16(23)18-11-14(13-4-3-5-21(13)2)22-6-8-25-9-7-22/h3-5,10,14H,6-9,11H2,1-2H3,(H,18,23)(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFUHVUWBHMHNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2598182.png)
![4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2598183.png)



![3-Benzyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2598189.png)
![3-(4-chlorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2598190.png)

![ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2598196.png)
